6-phenyl-1H-indazole-4-carboxamide is a chemical compound characterized by its unique indazole core structure, which consists of a bicyclic system containing a five-membered ring fused to a six-membered ring. This compound features a phenyl group attached to the nitrogen atom of the indazole and a carboxamide functional group at the 4-position of the indazole ring. Its molecular formula is with a molecular weight of 237.26 g/mol, and it is recognized by the CAS number 949464-62-4 .
This compound falls under the category of nitrogen-containing heterocyclic compounds, specifically within the indazole derivatives. Indazoles are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The synthesis of this compound can be achieved through various methods, emphasizing its relevance in research and potential therapeutic applications.
The synthesis of 6-phenyl-1H-indazole-4-carboxamide typically involves several steps. A common method includes:
The synthesis may also employ transition metal-catalyzed reactions, such as using copper(II) acetate to facilitate N-N bond formation with oxygen as a terminal oxidant. Industrially, optimizing these synthetic routes for high yields and purity is crucial, often involving advanced purification techniques and continuous flow reactors to meet pharmaceutical standards.
The molecular structure of 6-phenyl-1H-indazole-4-carboxamide can be represented as follows:
The structure features a phenyl ring attached to the indazole framework, which contributes to its biological activity and interaction with various molecular targets .
6-phenyl-1H-indazole-4-carboxamide can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Specific solvents, temperatures, and catalysts are employed to achieve desired transformations.
The mechanism of action for 6-phenyl-1H-indazole-4-carboxamide involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ, which plays a critical role in cell signaling pathways associated with cancer and inflammatory diseases. This inhibition can lead to significant biological effects, including potential anticancer activity.
6-phenyl-1H-indazole-4-carboxamide is typically found as a solid at room temperature. Its melting point ranges from approximately 288 °C to 293 °C .
The compound exhibits properties typical of carboxamides and indazoles, including solubility in organic solvents and stability under standard laboratory conditions. It is classified as hazardous due to its acute toxicity upon ingestion or eye contact .
6-phenyl-1H-indazole-4-carboxamide has several scientific applications:
Suzuki-Miyaura cross-coupling stands as the cornerstone methodology for introducing aryl groups at the C6 position of the indazole scaffold. This reaction typically employs 6-bromo-1H-indazole-4-carboxamide derivatives as pivotal intermediates, which undergo coupling with diverse arylboronic acids under palladium catalysis. As demonstrated in the synthesis of structurally related indazole derivatives, Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ catalysts (0.5-2 mol%) in toluene/water mixtures at 60-85°C facilitate efficient aryl transfer [1] [4]. Critical optimization studies reveal that electron-deficient boronic acids require higher temperatures (100°C) and prolonged reaction times (12-24 hours) due to reduced transmetalation kinetics. The reaction's versatility is evidenced by its tolerance towards various functional groups on both coupling partners, including methoxy, nitro, and carboxylate substituents. Notably, this approach achieves exceptional regioselectivity without protection of the carboxamide functionality, streamlining synthetic routes to 6-arylindazole targets [1] [8].
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling in 6-Arylindazole Synthesis
Catalyst System | Base | Solvent System | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O (3:1) | 80-85 | 65-78 |
Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 60-65 | 70-82 |
Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O (5:1) | 70-75 | 68-85 |
Microwave irradiation has revolutionized the arylation step by dramatically enhancing reaction efficiency and selectivity. This technique enables rapid access to 6-phenyl-1H-indazole-4-carboxamide derivatives through precise energy delivery, reducing reaction times from hours to minutes while improving yields by 15-25% compared to conventional heating. In a representative protocol, microwave-assisted Suzuki coupling (100-120°C, 20-30 minutes) between 6-bromo-1H-indazole-4-carboxylate esters and phenylboronic acid pinacol ester proceeds with complete C6-aryl selectivity, avoiding undesired N-arylation byproducts [3] [9]. The thermal homogeneity afforded by microwave reactors suppresses side reactions such as protodebromination and carboxamide hydrolysis. Optimization studies demonstrate that controlled temperature ramping (1.5°C/second) to 110°C in dimethylacetamide (DMAc) with 1.5 equivalents of boronic ester maximizes conversion (>95%) within 15 minutes. This approach is particularly valuable for synthesizing analogues bearing thermally sensitive substituents, enabling library generation for structure-activity relationship studies [3] [4].
Strategic interconversion between carboxamide, ester, and carboxylic acid functionalities serves as a powerful tactic for optimizing physicochemical and pharmacological properties. The carboxamide group in 6-phenyl-1H-indazole-4-carboxamide demonstrates superior metabolic stability and target binding affinity compared to ester or carboxylic acid counterparts, as evidenced by molecular docking studies with biological targets like FGFR1 [1] [6]. Synthesis typically commences with methyl 6-bromo-1H-indazole-4-carboxylate, which undergoes palladium-catalyzed Suzuki coupling followed by hydrolysis to the carboxylic acid (LiOH, THF/H₂O, rt, 4h, >90% yield). Subsequent carboxamide formation employs coupling reagents (HATU, EDCI) or acid chloride intermediates (SOCl₂ then amine addition). Computational analyses reveal that the carboxamide group enhances hydrogen bonding capacity with kinase hinge regions, with binding energies improving by 1.8-2.3 kcal/mol compared to ester analogues. This bioisosteric strategy significantly impacts aqueous solubility and membrane permeability, with carboxamide derivatives exhibiting logP values reduced by 0.5-0.8 units versus methyl esters [1] [6].
Table 2: Comparative Analysis of Carboxamide vs. Ester/Carboxylic Acid Derivatives
Functional Group | FGFR1 IC₅₀ (nM) | LogP | Aqueous Solubility (µg/mL) | Plasma Stability (t₁/₂, h) |
---|---|---|---|---|
Methyl Ester | 142 ± 8 | 3.2 | 8.5 | 3.7 |
Carboxylic Acid | 95 ± 6 | 2.4 | 45.2 | 6.1 |
Carboxamide | 30.2 ± 1.5 | 2.7 | 28.7 | >24 |
Homologation strategies enable systematic exploration of the carboxamide region, particularly through N-substitution patterns that modulate target interactions and pharmacokinetic profiles. The most pharmacologically successful approach employs N-(3-(4-methylpiperazin-1-yl)phenyl) substitution, yielding derivatives with sub-50 nM FGFR1 inhibition. Synthesis involves sequential Buchwald-Hartwig amination to install the aniline spacer, followed by carboxamide coupling [6] [9]. Alternatively, molecular simplification through removal of the 3-phenyl ring from the indazole core maintains anticandidal activity while improving synthetic accessibility. This reductionist approach identifies the minimally pharmacophoric elements required for biological activity, with 3-phenyl-1H-indazole-4-carboxamide retaining >80% of the parent compound's antifungal efficacy against Candida species. Homologation also extends to alkyl chain insertions between the indazole core and carboxamide, with ethylene spacers demonstrating optimal preservation of target binding while enhancing metabolic stability [3] [6].
The Cadogan reaction provides a direct route to the indazole nucleus through reductive cyclization of ortho-nitrobenzaldehyde derivatives with hydrazines. This transformation excels in constructing the 1H-indazole tautomer essential for biological activity. In optimized protocols, 2,4-dihaloacetophenones undergo condensation with phenylhydrazine at room temperature (0.5-12 hours) using concentrated sulfuric acid or glacial acetic acid catalysis under nitrogen atmosphere to form hydrazone intermediates. Subsequent Cadogan cyclization employs triethyl phosphite at 120-130°C for 4-8 hours, achieving 70-85% yields with complete regioselectivity for the 1H-indazole isomer [2] [9]. Critical process parameters include strict exclusion of oxygen to prevent oxidative degradation and controlled addition rates to manage exothermicity. Recent innovations demonstrate that catalytic Cadogan variants using organophosphorus reagents with hydrosilane terminal reductants maintain high regioselectivity while reducing phosphorus waste. The methodology tolerates diverse substituents at C4, including ester and nitrile groups that can be elaborated to the carboxamide functionality [8] [9].
Table 3: Cadogan Cyclization Optimization Parameters
Phosphorus Reagent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | 1H:2H Indazole Ratio |
---|---|---|---|---|---|
P(OEt)₃ | 120-130 | 6-8 | N₂ | 75-85 | >99:1 |
PPh₃/HSiEt₃ | 100 | 12 | Ar | 68-72 | 97:3 |
PMHS/NEt₃ | 110 | 10 | N₂ | 70-78 | >99:1 |
Organophosphorus-mediated reductive cyclizations offer superior functional group tolerance compared to classical Cadogan conditions, particularly for acid-sensitive substituents. This approach transforms ortho-nitrobenzaldimines into 2H-indazole intermediates that tautomerize to the thermodynamically stable 1H-indazole-4-carboxamides. Hexamethylphosphorous triamide (HMPT) or 1,2,2,3,4,4-hexamethylphosphetane catalyze deoxygenative N-N bond formation at 80-110°C with hydrosilane reductants, achieving yields of 65-90% [8]. The mechanism involves catalytic PIII/PV=O redox cycling, with computational studies identifying (3+1) cheletropic addition as the turnover-limiting step. Strategic implementation employs 2-nitrobenzaldehyde precursors bearing protected carboxamide groups (e.g., cyano or enamine), which withstand the reductive conditions and are subsequently hydrolyzed or modified. One-pot protocols combine imine condensation (2-nitrobenzaldehydes with amines) and reductive cyclization using in-situ generated phospholene oxides with organosilanes, significantly streamlining access to 4-carboxamide derivatives. The method's versatility extends to heteroaryl-fused indazoles when employing heterocyclic aldehydes, broadening the scaffold diversity accessible from this transformation [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: